2-(1-Bromoethenyl)-6-methoxynaphthalene
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Overview
Description
2-(1-Bromovinyl)-6-methoxynaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a bromovinyl group at the second position and a methoxy group at the sixth position on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Bromovinyl)-6-methoxynaphthalene typically involves the bromination of 6-methoxynaphthalene followed by a vinylation reaction. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator to introduce the bromine atom at the desired position. The subsequent vinylation can be achieved through a palladium-catalyzed Heck reaction, where the brominated intermediate reacts with a suitable vinyl precursor under basic conditions .
Industrial Production Methods
Industrial production of 2-(1-Bromovinyl)-6-methoxynaphthalene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(1-Bromovinyl)-6-methoxynaphthalene undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The vinyl group can be reduced to form ethyl derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of 2-(1-substituted-vinyl)-6-methoxynaphthalene derivatives.
Oxidation: Formation of 2-(1-bromovinyl)-6-formylnaphthalene or 2-(1-bromovinyl)-6-carboxynaphthalene.
Reduction: Formation of 2-(1-bromoethyl)-6-methoxynaphthalene.
Scientific Research Applications
2-(1-Bromovinyl)-6-methoxynaphthalene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.
Materials Science: Utilized in the synthesis of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(1-Bromovinyl)-6-methoxynaphthalene depends on its specific application. In organic synthesis, it acts as an electrophile in substitution reactions, where the bromine atom is replaced by other nucleophiles. In medicinal chemistry, its biological activity may be attributed to its interaction with specific molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Bromovinyl)pyridine
- 2-(1-Bromovinyl)benzene
- 2-(1-Bromovinyl)thiophene
Uniqueness
2-(1-Bromovinyl)-6-methoxynaphthalene is unique due to the presence of both a bromovinyl and a methoxy group on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds .
Properties
CAS No. |
77301-44-1 |
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Molecular Formula |
C13H11BrO |
Molecular Weight |
263.13 g/mol |
IUPAC Name |
2-(1-bromoethenyl)-6-methoxynaphthalene |
InChI |
InChI=1S/C13H11BrO/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-8H,1H2,2H3 |
InChI Key |
PKFQUBCLNIRBNC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=C)Br |
Origin of Product |
United States |
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